(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one is an organic compound that features a thienyl group attached to a prop-2-en-1-one backbone with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one typically involves the condensation of 3-thiophenecarboxaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, depending on the reducing conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thienyl moiety can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.
(2E)-3-(dimethylamino)-1-(4-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.
(2E)-3-(dimethylamino)-1-(3-furyl)prop-2-en-1-one: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
The unique combination of the dimethylamino group and the thienyl moiety in (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOQLDZGMQWQC-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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